pestalazine A

Description

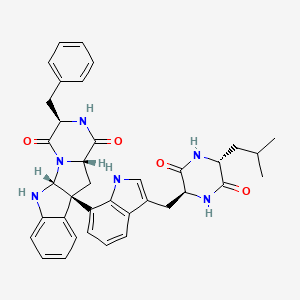

Structure

3D Structure

Properties

Molecular Formula |

C37H38N6O4 |

|---|---|

Molecular Weight |

630.7 g/mol |

IUPAC Name |

(1R,4R,7S,9R)-4-benzyl-9-[3-[[(2S,5R)-5-(2-methylpropyl)-3,6-dioxopiperazin-2-yl]methyl]-1H-indol-7-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione |

InChI |

InChI=1S/C37H38N6O4/c1-20(2)15-27-32(44)40-28(33(45)39-27)17-22-19-38-31-23(22)11-8-13-25(31)37-18-30-34(46)41-29(16-21-9-4-3-5-10-21)35(47)43(30)36(37)42-26-14-7-6-12-24(26)37/h3-14,19-20,27-30,36,38,42H,15-18H2,1-2H3,(H,39,45)(H,40,44)(H,41,46)/t27-,28+,29-,30+,36-,37-/m1/s1 |

InChI Key |

YBZQMAQAADAOGH-IMIXLYSASA-N |

Isomeric SMILES |

CC(C)C[C@@H]1C(=O)N[C@H](C(=O)N1)CC2=CNC3=C2C=CC=C3[C@]45C[C@H]6C(=O)N[C@@H](C(=O)N6[C@H]4NC7=CC=CC=C57)CC8=CC=CC=C8 |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)N1)CC2=CNC3=C2C=CC=C3C45CC6C(=O)NC(C(=O)N6C4NC7=CC=CC=C57)CC8=CC=CC=C8 |

Synonyms |

pestalazine A |

Origin of Product |

United States |

Ii. Isolation, Structural Elucidation, and Chemodiversity

Natural Occurrence and Isolation from Fungal Sources

Pestalazine A is a natural product derived from fungal sources. Its isolation is a multi-step process involving cultivation of the source organism followed by extraction and purification.

This compound was first isolated from the plant pathogenic fungus Pestalotiopsis theae. nih.govacs.org This fungus, a known cause of tea gray blight disease, was obtained from the branches of Camellia sinensis located in the Hangzhou Botanical Garden in China. acs.org The isolation process began with the cultivation of the fungus on a solid-substrate fermentation culture. acs.org

Following cultivation, a crude extract was obtained using ethyl methyl ketone. This initial extract showed promising biological activity, prompting further investigation. acs.org A systematic fractionation of the crude extract was then undertaken to isolate the individual bioactive compounds. This meticulous process ultimately led to the purification of this compound, along with other related compounds. acs.org

Advanced Structural Characterization Methodologies

The determination of the precise molecular structure of this compound required the application of sophisticated analytical techniques.

While NMR spectroscopy revealed the connectivity, determining the absolute stereochemistry of the chiral centers in this compound required additional methods. The absolute configurations of the amino acid components of this compound were determined using Marfey's method after acid hydrolysis of the natural product. nih.govfigshare.com This chemical degradation technique allows for the derivatization of the constituent amino acids, enabling their stereochemistry to be assigned.

Furthermore, Circular Dichroism (CD) spectroscopy played a crucial role. By comparing the CD spectrum of this compound with that of a known model compound, researchers were able to corroborate the absolute configuration of the entire molecule. nih.govfigshare.com

The initial proposed structure of this compound was later revised. The first total synthesis of the compound confirmed that the initially assigned structure was incorrect. nih.govnih.govacs.orgacs.org Through a modular and highly convergent synthetic strategy, researchers were able to prepare what they termed (+)-iso-pestalazine A, which corresponded to the originally proposed structure. nih.gov

However, the spectroscopic data of this synthetic molecule did not match that of the natural isolate. nih.gov This led to the hypothesis that the arrangement of the two diketopiperazine monomers in the natural product was inverted. nih.govacs.org Subsequent synthesis of this alternative isomer yielded a compound whose spectroscopic data were in excellent agreement with those reported for the natural (+)-Pestalazine A. nih.gov This successful synthesis not only provided the first total synthesis of the correct structure of (+)-Pestalazine A but also definitively revised its molecular architecture. nih.govnih.govacs.orgacs.org

Determination of Absolute Configuration using Marfey's Method and CD Spectra

Chemodiversity within the Pestalazine Alkaloid Family

This compound belongs to a larger family of related natural products known as the pestalazine alkaloids. These compounds share a common structural theme but exhibit variations in their constituent parts and connectivity.

Alongside this compound, another key member, Pestalazine B, was also isolated from Pestalotiopsis theae. nih.gov Pestalazine B is also a heterodimeric diketopiperazine alkaloid but differs in the linkage between the two monomeric units. The family also includes other related compounds like asperazine (B1251591), which was also found in the same fungal extract. acs.org The discovery of these and other related alkaloids highlights the chemodiversity generated by the fungal biosynthetic machinery, capable of producing a range of structurally diverse yet related molecules. nih.govnih.govmdpi.comnih.gov

Iii. Biosynthetic Pathways and Enabling Enzymology

Elucidation of Proposed Biosynthetic Routes to Pestalazine A

The biosynthesis of this compound is hypothesized to originate from precursor diketopiperazine monomers. These monomers are themselves derived from amino acid building blocks. A key proposed step in the biosynthesis is the late-stage coupling of these advanced diketopiperazine intermediates. mit.edu This strategy is mirrored in several total synthesis approaches, which draw inspiration from these biogenetic hypotheses. mit.edu

The formation of the characteristic C3-C8' linkage in this compound is a crucial aspect of its biosynthesis. nih.gov Synthetic strategies have been developed that mimic this proposed late-stage union, providing a highly convergent and modular approach to assembling the complex structure. nih.govacs.org This biomimetic approach involves the coupling of complex polycyclic diketopiperazine fragments in their near-final forms. nih.govacs.orgnih.gov The consideration of the interrelated biogenetic origins of similar alkaloids, such as (+)-pestalazine B, which features a C3–N1' linkage, has provided further impetus for syntheses that utilize late-stage, convergent assembly. mit.edu

Characterization of Key Enzymatic Transformations (e.g., Diketopiperazine Synthases)

While specific enzymes for this compound biosynthesis have not been fully characterized, the formation of the precursor diketopiperazine (DKP) rings is a well-established enzymatic process. Diketopiperazine synthases (DKPs) are a class of enzymes responsible for the cyclization of dipeptides to form the characteristic six-membered DKP ring. These enzymes are part of larger biosynthetic machineries, such as nonribosomal peptide synthetases (NRPSs). beilstein-journals.org

In the broader context of dimeric diketopiperazine alkaloid biosynthesis, enzymes like cytochrome P450s are presumed to catalyze key dimerization reactions. mdpi.com For instance, the P450 enzyme DtpC is known to catalyze the dimerization of diketopiperazine precursors with relaxed substrate specificity, leading to various linkage patterns. mdpi.com It is plausible that a similar P450 enzyme is involved in the C3–C7' linkage formation observed in this compound. mdpi.com The enzymatic construction of such complex natural products often involves a series of transformations catalyzed by different enzyme classes, including oxidases for late-stage modifications. beilstein-journals.orgresearchgate.net

Insights into the Formation of Dimeric Diketopiperazine Architectures

The formation of dimeric diketopiperazine alkaloids like this compound is a fascinating example of molecular assembly in nature. These structures are formed through the joining of two monomeric diketopiperazine units. nih.gov The specific linkage between the monomers defines the final architecture and is a key challenge in both biosynthesis and chemical synthesis. nih.gov

In the case of this compound, the dimer is formed through a C3-C8' carbon-carbon bond. nih.gov This contrasts with related compounds like pestalazine B, which has a C3–N1' linkage. mdpi.comnih.gov The formation of these different linkages is likely controlled by the specific enzymatic machinery present in the producing organism. mdpi.com It is presumed that enzymes with relaxed substrate specificity, such as certain P450s, are responsible for generating the diverse dimeric scaffolds observed in this class of natural products. mdpi.com

Synthetic studies have provided valuable insights into the formation of these dimeric structures. For example, a late-stage C3–C8′ Friedel-Crafts union of polycyclic diketopiperazines has been successfully employed to synthesize this compound. nih.govacs.orgnih.gov This approach highlights the feasibility of a convergent strategy where complex monomeric units are synthesized separately before being joined together. nih.gov The development of such methods has been crucial for accessing these intricate molecular architectures and has allowed for the structural revision of related natural products. mit.edunih.gov

Strategies for Investigating Biosynthetic Intermediates

Investigating the transient and often unstable intermediates in a biosynthetic pathway is a significant challenge. One common strategy is to use isotopically labeled precursors to trace their incorporation into the final natural product. While not explicitly detailed for this compound in the provided context, this is a standard method in the study of natural product biosynthesis.

Another powerful approach is the use of "blocked" mutants, where a gene encoding a specific biosynthetic enzyme is inactivated. This can lead to the accumulation of the substrate for that enzyme, which can then be isolated and characterized. The elucidation of the biosynthetic pathway of ditryptophenaline, a related dimeric diketopiperazine alkaloid, was aided by experiments involving the deficiency of a biosynthetic gene, which helped to identify the relevant gene cluster. mdpi.com

Iv. Chemical Synthesis Strategies and Methodological Innovation

Total Synthesis of (+)-Pestalazine A

The total synthesis of (+)-pestalazine A has been a notable achievement, requiring the development of robust strategies to construct its complex and sterically congested core. These efforts have led to the refinement of existing methods and the creation of new synthetic protocols.

Seminal Convergent and Enantioselective Approaches

The first total synthesis of (+)-pestalazine A was achieved through a concise and enantioselective strategy that highlights the power of a modular, convergent approach. nih.gov This methodology allows for the late-stage union of complex polycyclic diketopiperazine fragments in nearly their final forms. nih.govacs.orgnih.gov Such a convergent design is highly efficient for assembling dimeric alkaloids, as it minimizes the number of steps required after the key fragment coupling. nih.gov A key feature of this synthesis was its ability to be enantioselective, ensuring the correct stereochemical configuration of the final natural product. nih.govnih.gov This approach not only successfully produced (+)-pestalazine A but also led to the revision of its initially proposed molecular structure. nih.govnih.govmit.edu The biogenetically inspired strategy expands the toolkit for accessing heterodimeric diketopiperazines through highly stereo- and regioselective late-stage assembly of complex fragments. nih.govmit.edu

Strategic C3–C8′ Friedel-Crafts Union for Dimeric Alkaloid Construction

A cornerstone of the total synthesis of (+)-pestalazine A is the development of a late-stage C3–C8′ Friedel-Crafts union. nih.govacs.orgnih.gov This carbon-carbon bond formation connects two complex diketopiperazine units, creating the unique quaternary C3sp³–C8′sp² junction at the heart of the molecule. nih.gov The success of this reaction is significant given the numerous challenges, including the substantial steric crowding at both reactive sites. nih.govnih.govresearchgate.net The strategy relies on the generation of a highly reactive C3 carbocation from one fragment, which is then intercepted by an indoline (B122111) π-nucleophile of the second fragment. nih.govmit.edu This specific union of advanced diketopiperazine tetracycles serves as a powerful method for the rapid and convergent assembly of the dimeric alkaloid core under mild conditions. nih.gov

Addressing Synthetic Challenges: Quaternary Stereocenter Introduction and Steric Congestion

A major hurdle in the synthesis of pestalazine A and related dimeric alkaloids is the stereocontrolled introduction of the quaternary stereocenter. nih.gov The C3–C8′ linkage is exceptionally congested, making its formation a significant synthetic obstacle. nih.govresearchgate.net The developed Friedel-Crafts strategy directly addresses this by efficiently forming this bond despite the severe steric hindrance. nih.govnih.govresearchgate.net

Key challenges that were overcome include:

Steric Crowding: Both the electrophilic C3 position and the nucleophilic C8′ position are highly crowded, which typically disfavors bond formation. nih.govnih.govresearchgate.net

Regioselectivity: Ensuring the nucleophilic addition occurs at the desired C8′ position of the indole (B1671886) ring over the N1′ position is critical. nih.govnih.govresearchgate.net

Reactivity of Fragments: The use of complex and multifunctional diketopiperazine fragments introduces multiple potential sites for undesired side reactions. nih.govnih.govresearchgate.net

The successful implementation of this strategy showcases a significant advance in constructing sterically encumbered molecular architectures. nih.gov

Practical Advancements: Gram-Scale Asymmetric Syntheses

The practicality of a synthetic route is often measured by its scalability. Significant progress has been made in the gram-scale asymmetric synthesis of (+)-pestalazine A and its congeners. researchgate.netdntb.gov.uaresearchgate.net One approach enabled the synthesis of versatile tetracyclic bromide intermediates on a gram scale, which are key components for the Friedel-Crafts coupling. nih.govmit.edu For instance, scaling the synthesis of one such bromide intermediate to 15 grams was achieved with a good yield. nih.govmit.edu Another distinct approach, utilizing a nickel-catalyzed reductive coupling, has also proven effective for gram-scale production, achieving the synthesis in approximately 10 steps from readily available starting materials. researchgate.netresearchgate.netnih.gov These advancements are crucial for providing sufficient material for further biological studies and for demonstrating the robustness of the developed synthetic methods.

Divergent Synthetic Pathways for this compound and Related Analogs

Divergent synthesis provides an efficient route to a variety of related natural products and their analogs from a common intermediate. researchgate.net This strategy is particularly valuable for exploring structure-activity relationships and accessing novel chemical entities.

Development of Nickel-Catalyzed Reductive Coupling Protocols

A significant innovation in the synthesis of this compound and its analogs is the development of a nickel-catalyzed reductive coupling protocol. researchgate.netdntb.gov.uaresearchgate.net This method directly constructs the C3asp³–C7′sp² bond, furnishing the diaryl-substituted quaternary carbon center characteristic of these alkaloids. dntb.gov.uaresearchgate.net This cross-electrophile coupling reaction offers an efficient way to create all-carbon quaternary stereocenters under mild conditions. researchgate.netnih.gov The protocol has been successfully applied to the divergent, gram-scale asymmetric syntheses of (+)-pestalazine A and (+)-asperazine. researchgate.netresearchgate.netnih.gov The streamlined access to this core structure holds great promise for the concise synthesis of other oligomeric pyrroloindoline alkaloids with similar structural motifs. researchgate.netnih.gov

Modular Strategies for Complex Fragment Assembly

A cornerstone of the successful synthesis of this compound has been the implementation of a modular and highly convergent strategy. mit.edumit.eduacs.org This approach deviates from linear synthetic routes by preparing complex, advanced intermediates separately and then uniting them in the later stages of the synthesis. mit.edunih.gov This method provides a rapid and efficient assembly of the molecule, particularly at the challenging quaternary stereocenter. mit.eduacs.orgnih.gov

The synthesis of (+)-pestalazine A was achieved through the development of a late-stage C3–C8′ Friedel–Crafts union of two distinct polycyclic diketopiperazine fragments. mit.eduacs.orgnih.gov This strategy allows for the coupling of these complex building blocks in nearly their final forms, showcasing a high degree of convergency. mit.eduacs.org The successful execution of this carbon-carbon bond formation had to overcome several significant hurdles, including the substantial steric crowding at the reaction sites and controlling the regioselectivity of the nucleophilic addition to the C3 carbocation. mit.edunih.govnih.gov The use of an indoline-based nucleophilic fragment was crucial for success, enhancing nucleophilicity and preventing undesirable side reactions. mit.edunih.gov This modular approach proved flexible, enabling a facile inversion of the tetracyclic fragments to synthesize both (+)-pestalazine A and its isomer, (+)-iso-pestalazine A, ultimately leading to the structural revision of this compound. mit.edunih.gov

Exploration of Novel Reaction Methodologies

The pursuit of this compound and related alkaloids has also driven the development of new chemical reactions, particularly for constructing the core pyrroloindoline skeleton and for achieving the critical dimerization step.

The hexahydropyrrolo[2,3-b]indole (pyrroloindoline) core is a common feature in many alkaloids, and methods to functionalize the C3a position are of great synthetic value. syr.edunih.gov A significant innovation in this area is the rapid oxidative cyclization of tryptamine (B22526) and tryptophan derivatives using the oxoammonium salt 4-acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate, commonly known as Bobbitt's salt. syr.edusyr.edu This method efficiently produces C3a-oxygenated pyrroloindolines, which are key precursors for various alkaloids. syr.eduacs.org A key advantage of this reaction is that it proceeds quickly without the need for expensive transition metal catalysts or specialized equipment like LED lamps. syr.edu This methodology was specifically utilized in a synthetic study targeting the natural product this compound. syr.edu

Other approaches to access this important structural motif include copper-catalyzed aerobic oxidative radical alkoxycyclization of tryptamines. nih.govrsc.org This method uses molecular oxygen (O2) as the sole oxidant to generate a variety of C3a-alkoxypyrroloindolines in good yields and with high diastereoselectivity. nih.gov The development of such diversity-oriented approaches, often starting from a C3a-hydroxy pyrroloindoline and using a versatile leaving group like a trichloroacetimidate, allows for the rapid incorporation of various nucleophiles at this key position. nih.govsyr.edu

A critical challenge in synthesizing dimeric alkaloids like this compound is the strategic formation of the bond that links the two monomeric units (heterodimerization), ideally at a late stage to maximize convergence. nih.govresearchgate.net The synthesis of (+)-pestalazine A is a prime example of a successful late-stage C3–C8′ Friedel-Crafts union. mit.eduacs.org This ionic pathway was found to be superior for controlling regioselectivity compared to potential oxidative radical dimerizations. mit.edu The development of this mild, regio- and stereocontrolled ortho-directed Friedel-Crafts reaction was a pivotal achievement. mit.edu

In contrast, the synthesis of the related alkaloid (+)-pestalazine B utilized an orthogonal late-stage heterodimerization strategy involving a C3–N1′ coupling. nih.govrsc.orgmit.edu This was achieved through a directed, regio- and diastereoselective coupling of two complex tetracyclic diketopiperazine components. nih.govrsc.org The reaction design enabled a C3-carbocation generated from one fragment to couple specifically with the N1' position of the nucleophilic fragment. nih.govmit.edu These late-stage C-H functionalization and coupling reactions represent powerful tools in modern organic synthesis, enabling the efficient construction of complex molecules by allowing for new retrosynthetic disconnections. researchgate.net The successful application of these distinct late-stage heterodimerization strategies for this compound (C-C bond) and pestalazine B (C-N bond) highlights the innovation and versatility required to synthesize this class of complex natural products. mit.edunih.gov

V. Biological Activities and Mechanistic Insights

Antiviral Activity of Pestalazine A

This compound, a heterodimer of diketopiperazine isolated from the plant pathogenic fungus Pestalotiopsis theae, has demonstrated notable inhibitory effects on the replication of HIV-1. researchgate.net

Initial studies have highlighted the ability of this compound to inhibit HIV-1 replication in C8166 cells, a human T-cell line commonly used in HIV research. researchgate.netnih.gov In these cell-based assays, this compound exhibited a measurable anti-HIV-1 activity. researchgate.net

The antiviral efficacy of a compound is often quantified by its 50% effective concentration (EC₅₀), which is the concentration of a drug that inhibits 50% of the viral replication. For this compound, the EC₅₀ value against HIV-1 replication in C8166 cells was determined to be 47.6 µM. researchgate.net It is important to also consider the 50% cytotoxic concentration (CC₅₀), which is the concentration that causes the death of 50% of host cells. This compound displayed a CC₅₀ value of over 200 µM in these experiments. researchgate.net The therapeutic index (TI), calculated as the ratio of CC₅₀ to EC₅₀, provides an indication of the compound's selectivity for the virus over the host cell.

Interactive Data Table: Antiviral Activity of this compound and Other Compounds Against HIV-1 in C8166 Cells

| Compound | EC₅₀ (µM) | CC₅₀ (µM) |

|---|---|---|

| This compound | 47.6 | >200 |

| Pestalamide A | 64.2 | >200 |

| Asperazine (B1251591) | 98.9 | >200 |

| Indinavir (B1671876) sulfate (B86663) (positive control) | 0.0055 | Not Reported |

This data indicates that while this compound shows inhibitory activity, its potency is significantly lower than that of the established antiretroviral drug, indinavir sulfate. researchgate.net However, its low cytotoxicity in the tested cell line is a favorable characteristic. researchgate.net

The precise molecular mechanisms by which this compound exerts its antiviral effects are still under investigation. However, based on the general principles of virology and host-pathogen interactions, several potential mechanisms can be explored.

The replication cycle of HIV-1 is a complex, multi-stage process that presents numerous targets for antiviral intervention. nih.gov These stages include binding and fusion, reverse transcription, integration, transcription and translation, assembly, and budding and maturation. mdpi.com Antiviral compounds can interfere with any of these steps. For instance, some inhibitors block the formation of essential viral protein complexes, such as those involving Gag and Env proteins during viral assembly. nih.gov Others, like maturation inhibitors, can block the final cleavage steps of precursor proteins, which is essential for producing infectious virions. nih.gov Given that this compound is a dimeric diketopiperazine, its structure might allow it to interact with viral enzymes or structural proteins, thereby disrupting their function. For example, it could potentially interfere with the function of viral proteins crucial for the assembly or disassembly of the viral capsid. mdpi.com

Viruses are obligate intracellular parasites that rely heavily on the host cell's machinery for their replication. nih.gov The interplay between viral and host factors is critical for the progression of a viral infection. numberanalytics.com Antiviral strategies can, therefore, target these host-pathogen interactions. numberanalytics.comfrontiersin.org This can involve modulating the host immune response or targeting host factors that the virus exploits for its own replication. numberanalytics.com For example, some viruses manipulate host proteins to evade immune detection and enhance their replication. ki.se this compound could potentially modulate these interactions by interfering with the binding of viral proteins to host cell receptors or by affecting cellular pathways that are hijacked by the virus. numberanalytics.commdpi.com The complex interplay between a virus and its host offers a rich landscape for therapeutic intervention, aiming to either bolster the host's defenses or disrupt the virus's ability to exploit cellular resources. nih.govnumberanalytics.com

HIV-1 is an enveloped virus, meaning it is surrounded by a lipid membrane derived from the host cell. mdpi.comfrontiersin.org This envelope is crucial for the virus to enter host cells. mdpi.com Compounds that can disrupt this lipid envelope or interfere with the function of the glycoproteins embedded within it can have broad-spectrum antiviral activity against other enveloped viruses. mdpi.combiorxiv.org The mechanism of action of this compound, if it involves targeting the viral envelope or the fusion process, could have implications for the development of inhibitors against a range of enveloped viruses. plos.orgnih.gov The viral envelope proteins are often heavily glycosylated, and these glycans play a critical role in shielding the virus from the host immune system and in mediating entry into host cells. frontiersin.org Therefore, compounds that can interact with or disrupt these glycan shields could represent a promising avenue for broad-spectrum antiviral drug development.

Vi. Structure Activity Relationship Sar Studies and Rational Design

Systematic Investigation of Structural Determinants for Biological Potency

The biological potency of pestalazine A and its analogs is highly dependent on specific structural features, including the nature of the dimeric linkage, the stereochemistry of the molecule, and the constituent monomeric units. Structure-activity relationship (SAR) studies have begun to elucidate these key determinants by comparing the bioactivity of this compound with its naturally occurring and synthetic isomers.

This compound, along with its analog asperazine (B1251591), has demonstrated inhibitory effects against HIV-1 replication in C8166 cells. researchgate.net Comparative analysis revealed that this compound exhibits an EC50 value of 47.6 µM, while asperazine is less potent with an EC50 of 98.9 µM. researchgate.net This suggests that the subtle structural differences between the monomeric units of these two compounds significantly impact their antiviral potency. Asperazine has also been reported to show modest cytotoxic activity against liver (HepG2) and cervical (CaSki) cancer cell lines. mdpi.com

Table 1: Comparative Biological Activity of this compound and Related Analogs

| Compound | Biological Activity | Cell Line/Organism | Potency (EC50/IC50) | Reference |

|---|---|---|---|---|

| This compound | Anti-HIV-1 | C8166 | 47.6 µM | researchgate.net |

| Asperazine | Anti-HIV-1 | C8166 | 98.9 µM | researchgate.net |

| Asperazine | Cytotoxicity | HepG2, CaSki | Modest | mdpi.com |

| Naseseazine C | Antiplasmodial | Plasmodium falciparum | Moderate | researchgate.net |

Design and Synthesis of Chemically Modified this compound Derivatives

The chemical synthesis of this compound and its derivatives has been a significant achievement, not only confirming its structure but also providing a platform for creating modified analogs for SAR studies. A pivotal breakthrough was the development of a modular and highly convergent synthetic strategy. nih.govmit.edu This approach relies on a late-stage Friedel-Crafts reaction to form the critical C3–C8′ bond that links the two complex diketopiperazine units. nih.govmit.eduresearchgate.net

This synthetic strategy is exceptionally powerful for generating derivatives because it allows for the independent synthesis and subsequent coupling of different monomeric fragments. nih.gov By systematically varying the structure of each reacting partner, chemists can produce a library of this compound analogs with specific modifications. For example, this methodology enabled the first total synthesis of not only (+)-pestalazine A but also its isomer (+)-iso-pestalazine A and the related natural product (+)-asperazine. nih.govacs.org The synthesis of iso-pestalazine A was achieved by simply inverting the electronic nature of the two coupling fragments, showcasing the flexibility of the designed route. nih.gov

This synthetic work was also instrumental in correcting the initially proposed structure of this compound. nih.govmit.eduacs.org The ability to produce these complex molecules in the laboratory provides an indispensable tool for generating novel derivatives designed to probe specific biological interactions and potentially enhance therapeutic properties. grantome.com

Applications of Computational Modeling in SAR Analysis

Computational modeling has become an essential tool in the structural analysis and SAR studies of complex natural products like this compound. These in silico methods provide insights that are often difficult to obtain through experimental techniques alone. mit.edu

One key application is in the determination of the absolute configuration of these chiral molecules. Techniques such as the comparison of experimental electronic circular dichroism (ECD) spectra with spectra predicted by quantum chemical calculations have been successfully used to unambiguously assign the stereochemistry of new alkaloids that were isolated alongside this compound. researchgate.netsciprofiles.com Establishing the correct 3D structure is a fundamental prerequisite for any meaningful SAR analysis.

Furthermore, computational studies have been employed to understand the biosynthesis of related dimeric diketopiperazines. Quantum mechanics (QM) calculations have been used to investigate the reaction mechanisms of cytochrome P450 enzymes, such as NzeB, which are responsible for catalyzing the C–C and C–N bond-forming dimerizations. mit.edu These studies help to rationalize why certain linkages are formed over others, providing a deeper understanding of the structural diversity within this alkaloid family. mit.edu While direct molecular docking studies of this compound are not yet widely reported, such computational techniques represent a promising future direction for identifying its specific biological targets and clarifying the molecular interactions that govern its bioactivity.

Development of Structure-Guided Analogs for Enhanced Biological Profiles

The ultimate goal of SAR studies is to enable the rational, structure-guided design of new analogs with improved biological profiles, such as increased potency, greater selectivity, or better metabolic stability. The modular synthetic strategies developed for this compound and its congeners are ideally suited for this purpose. nih.govgrantome.com

This approach has been successfully demonstrated in the broader family of diketopiperazine alkaloids. For example, comprehensive SAR studies on related epidithiodiketopiperazines (ETPs), facilitated by modular synthesis, led to the identification of lead compounds with potent, subnanomolar anticancer activity. acs.org This serves as a powerful precedent for the application of similar structure-guided design principles to the this compound scaffold. The ability to selectively synthesize isomers like (+)-pestalazine A and (+)-iso-pestalazine A is a direct outcome of a rational synthetic design, which in turn enables the comparative biological evaluations necessary to build a robust SAR model and guide future drug discovery efforts. nih.gov

Vii. Future Perspectives and Advanced Research Avenues

Development of Advanced Synthetic Routes for Analog Libraries

The future exploration of Pestalazine A's therapeutic potential is intrinsically linked to the ability to generate a diverse library of its analogs. The existing total synthesis, while a landmark achievement, can be further optimized for the rapid and efficient production of derivatives. nih.govresearchgate.net

Key Research Objectives:

Modular and Convergent Synthesis: Building upon the established late-stage C3–C8′ Friedel-Crafts union, future synthetic strategies should focus on enhancing the modularity of the approach. nih.govresearchgate.net This would allow for the facile substitution of different monomeric diketopiperazine units, providing a powerful tool for structure-activity relationship (SAR) studies.

Combinatorial and Diversity-Oriented Synthesis (DOS): The development of combinatorial approaches, potentially on a solid-phase platform, could accelerate the generation of a large number of this compound analogs. Diversity-oriented synthesis strategies could also be employed to create analogs with significant structural variations, moving beyond simple substitutions to explore novel chemical space.

Catalytic Asymmetric Methodologies: While the current synthesis is enantioselective, the development of novel catalytic asymmetric methods for the key bond-forming reactions could improve efficiency and scalability. nih.gov This is particularly relevant for the construction of the sterically hindered quaternary stereocenter that characterizes this compound and its congeners. nih.gov

Table 1: Comparison of Synthetic Strategies for Dimeric Diketopiperazine Alkaloids

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Biomimetic Synthesis | Employs reaction conditions that mimic the proposed biosynthetic pathway, often involving oxidative dimerization. | Can provide insights into natural product biosynthesis; potentially short and elegant routes. | Often lacks broad substrate scope; can lead to mixtures of isomers. |

| Late-Stage Fragment Coupling | Involves the synthesis of complex monomeric units that are coupled in the final stages of the synthesis. | Highly convergent and modular, allowing for the generation of analogs by varying the monomeric units. | Requires the development of robust and selective coupling reactions for sterically hindered fragments. |

Comprehensive Elucidation of Molecular and Cellular Pharmacological Targets

While the anti-HIV activity of this compound has been reported, the precise molecular and cellular targets responsible for this effect remain unknown. nih.gov A thorough understanding of its mechanism of action is crucial for its development as a therapeutic agent. Dimeric diketopiperazine alkaloids, as a class, are known to interact with a variety of biological targets, suggesting a rich pharmacological landscape for this compound. mdpi.comacs.org

Future Research Directions:

Target Identification and Validation: A combination of affinity chromatography, protein pull-down assays using biotinylated or otherwise tagged this compound probes, and computational target prediction methods can be employed to identify its direct binding partners.

Enzymatic and Receptor Binding Assays: Once potential targets are identified, their interaction with this compound and its analogs should be validated and quantified through enzymatic and receptor binding assays. This will be critical in establishing a clear SAR.

Cellular Pathway Analysis: Techniques such as Western blotting, immunofluorescence, and reporter gene assays can be used to investigate the downstream effects of this compound on cellular signaling pathways. This will provide a more complete picture of its cellular pharmacology.

Integration of Omics Technologies for Mechanistic Discovery

The advent of "omics" technologies provides an unprecedented opportunity to gain a global and unbiased view of the cellular response to this compound. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, a comprehensive understanding of its mechanism of action can be achieved.

Potential Omics-Based Approaches:

Transcriptomics (RNA-Seq): By analyzing changes in the transcriptome of cells treated with this compound, researchers can identify gene networks and pathways that are modulated by the compound. This can provide valuable clues about its mode of action and potential off-target effects.

Proteomics (e.g., SILAC, iTRAQ): Quantitative proteomics can be used to identify proteins whose expression levels or post-translational modifications are altered upon treatment with this compound. This can help in pinpointing its direct and indirect targets.

Metabolomics: Analyzing the metabolic profile of cells treated with this compound can reveal alterations in metabolic pathways, providing further insights into its cellular effects.

Exploration of Uncharted Bioactivity Space for this compound Scaffolds

The known anti-HIV activity of this compound likely represents only a fraction of its full biological potential. nih.gov The unique and complex three-dimensional structure of the this compound scaffold makes it a promising candidate for screening against a wide range of other diseases. The broader class of dimeric diketopiperazine alkaloids has been shown to possess a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comtandfonline.comnih.gov

Table 2: Reported Bioactivities of Dimeric Diketopiperazine Alkaloids

| Bioactivity | Example Compound(s) | Reference(s) |

|---|---|---|

| Anticancer | Chaetocin, Chetomin | nih.gov |

| Antimicrobial | Chetomin | nih.govmdpi.com |

| Anti-inflammatory | Penipiperazine A | nih.govnih.gov |

| Antiviral | This compound | nih.gov |

| Neuroprotective | Bicyclomycin | nih.gov |

Strategies for Exploring New Bioactivities:

High-Throughput Screening (HTS): The analog library generated through advanced synthetic routes can be subjected to HTS against a diverse panel of biological targets and disease models.

Phenotypic Screening: Cell-based phenotypic screens can be a powerful way to identify novel bioactivities without a preconceived notion of the molecular target.

Repurposing and Target-Based Screening: Based on the bioactivities of related dimeric diketopiperazines, this compound and its analogs can be screened against specific targets implicated in diseases such as cancer and inflammatory disorders.

Role of this compound in Advancing Chemical Biology Tools and Probes

The unique structure and biological activity of this compound make it an excellent candidate for development into a chemical biology tool. Such tools are invaluable for dissecting complex biological processes.

Potential Applications as a Chemical Probe:

Affinity-Based Probes: By incorporating a reporter tag (e.g., biotin, a fluorophore) or a photoreactive group onto the this compound scaffold at a position that does not interfere with its biological activity, researchers can create powerful probes for target identification and visualization.

Modulators of Protein-Protein Interactions: The dimeric nature of this compound suggests that it may be able to modulate protein-protein interactions, a class of targets that are notoriously difficult to drug. Probes based on the this compound scaffold could be used to study and validate such interactions.

Probes for Studying HIV Biology: Given its known anti-HIV activity, this compound-based probes could be developed to further elucidate the molecular mechanisms of HIV replication and identify new therapeutic targets. nih.gov

Q & A

Q. What are the key structural features of pestalazine A, and how do they influence its synthetic strategies?

this compound is a dimeric indole alkaloid characterized by a C3–C8′ sp³–sp² linkage between two diketopiperazine (DKP) subunits. This connectivity imposes significant synthetic challenges due to steric hindrance and the need for precise stereochemical control. The core structure includes a bicyclic hexahydropyrrolo[2,3-b]indole motif, which necessitates enantioselective methods for assembly. Synthetic strategies often prioritize late-stage heterodimerization via Friedel-Crafts alkylation or azo-coupling reactions to streamline regioselectivity .

Q. What synthetic methodologies are commonly employed for constructing the diketopiperazine core of this compound?

The diketopiperazine (DKP) core is typically synthesized through cyclization of linear dipeptide precursors. For example, N-Boc-L-tryptophan methyl ester undergoes cyclization under acidic conditions to form the DKP scaffold. Advanced intermediates are functionalized via silver(I)-activated Friedel-Crafts reactions or hypervalent iodine-mediated C–N bond formation, enabling regioselective coupling of indole or indoline moieties .

Q. How do researchers validate the stereochemical configuration of this compound intermediates?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry. For example, SC-XRD analysis of intermediate 16 in Baran’s synthesis confirmed the diastereoselectivity of an azo-coupling reaction (5:1 dr) . Nuclear Overhauser effect (NOE) NMR experiments and optical rotation comparisons with natural isolates are also critical for validating chiral centers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported NMR data for this compound?

Discrepancies in NMR signals (e.g., C11: 3.37 vs. 4.68 ppm in isolation reports) often arise from structural misassignment or solvent effects. To address this, researchers should:

Q. What strategies improve diastereoselectivity in azo-coupling reactions for this compound synthesis?

Solvent optimization is critical. For example, using a 1.5:1 DCE:THF mixture increased diastereoselectivity to >25:1 in the azo-coupling of tryptophan derivatives. Chiral phosphoric acid (CPA) catalysts, such as CPA8a, enhance enantiocontrol by stabilizing transition states through ion-pairing interactions. Temperature control (0–15°C) further suppresses racemization .

Q. How do computational methods aid in predicting the stereochemical outcome of key reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict steric and electronic effects. For example, the N1–C16 distance in enantiomer 19 was found to be 0.1 Å longer than in 18 , explaining reduced steric crowding and higher selectivity for C3–N1′ bond formation .

Q. What experimental design considerations are critical for scaling up this compound synthesis?

- Catalyst loading : Reduce Pd(OAc)₂ to <5 mol% to minimize costs.

- Purification : Use orthogonal protecting groups (e.g., Boc, Fmoc) to simplify chromatographic separation.

- Reductive steps : Optimize hydrazine hydrate/Pd/C conditions to avoid over-reduction of indole rings .

Data Analysis and Contradiction Management

Q. How should researchers address contradictions in optical rotation values between synthetic and natural this compound?

Contradictions (e.g., +99° vs. +203° in Che’s report) may indicate structural misassignment or impurities. Steps include:

Q. What statistical methods are used to validate reaction yield reproducibility?

- Standard deviation (SD) : Calculate SD across triplicate trials (e.g., 61% ± 3% yield for intermediate 16 ).

- ANOVA : Compare yields under varying conditions (solvent, temperature) to identify significant factors.

- Design of Experiments (DoE) : Optimize parameters like solvent ratios (DCE:THF) for maximum efficiency .

Methodological Tables

Q. Table 1. Solvent Optimization for Azo-Coupling Diastereoselectivity

| Solvent System | Temperature (°C) | Yield (%) | Diastereoselectivity (16:15) |

|---|---|---|---|

| THF | 15 | 14 | >25:1 |

| DCE | 0 | 82 | 5:1 |

| DCE:THF (1.5:1) | 0 | 61 | >25:1 |

| Adapted from . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.